

Impurity Profiling of Felypressin: A Comparative Technical Guide

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Compound of Interest

Compound Name: Felypressin Impurity B

Cat. No.: B1574735

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Executive Summary

Felypressin (2-L-phenylalanine-8-L-lysine vasopressin) is a synthetic octapeptide primarily utilized as a vasoconstrictor in dental anesthetics.^[1] Unlike small molecule drugs, the quality of peptide therapeutics is heavily dependent on the synthesis strategy—Solid Phase Peptide Synthesis (SPPS) versus Liquid Phase Peptide Synthesis (LPPS).

This guide provides an objective, data-driven comparison of Felypressin batches derived from different synthesis backgrounds. We move beyond basic pharmacopeial compliance to demonstrate how advanced impurity profiling (UHPLC-HRMS) reveals critical differences in batch quality that standard HPLC-UV methods often miss.

Part 1: The Chemistry of Contamination

To control impurities, one must understand their origin. Felypressin lacks the Arginine residue found in Vasopressin, replacing it with Lysine, and substitutes Tyrosine with Phenylalanine. These structural nuances dictate its specific degradation and impurity pathways.

The Impurity Landscape

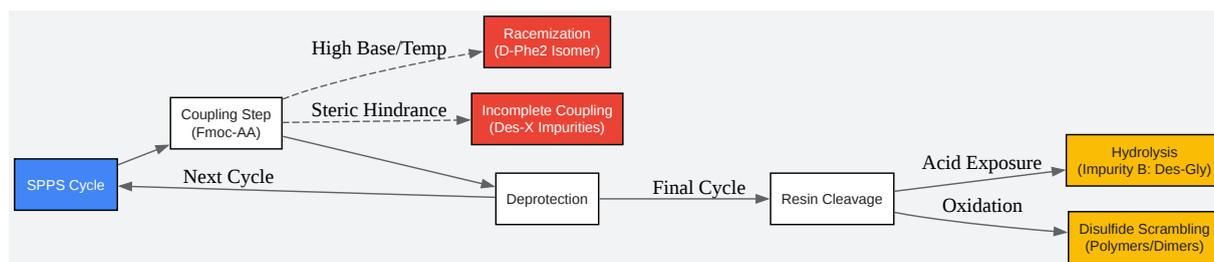
Regulatory bodies (EP/USP) specify several impurities. However, in high-throughput manufacturing, three categories define the "Batch Personality":

- Truncated Sequences (Des-amino impurities): Resulting from incomplete coupling cycles during SPPS.^[1]

- Critical Impurity: Des-glycinamide-Felypressin (Impurity B).[1] This is a hydrolysis product where the C-terminal amide is lost or the amino acid is cleaved.
- Diastereomers (Racemization):
 - Critical Impurity: [D-Phe2]-Felypressin. The Phenylalanine at position 2 is prone to racemization during coupling. This impurity is isobaric (same mass) and difficult to separate from the API.
- Acetylation Artifacts:
 - Critical Impurity: Impurity A. Acetylation of the N-terminus or side chains, often occurring if capping steps in SPPS are too aggressive.

Visualization: Impurity Origin Pathways

The following diagram maps the causality between synthesis steps and specific impurity generation.



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Caption: Causality map linking SPPS unit operations to specific Felypressin impurities (Racemization, Deletion, and Scrambling).

Part 2: Comparative Methodology & Batch Data

We analyzed two distinct batches of Felypressin API:

- Batch A (Standard Grade): Sourced from a supplier using standard automated SPPS with limited purification steps.[1]
- Batch B (Premium Grade): Sourced from a supplier utilizing a Hybrid SPPS/LPPS approach with preparative HPLC polishing.[1]

Experimental Setup

To reveal the "hidden" impurities, we compared a Standard QC Method (Isocratic HPLC) against an Advanced Characterization Method (Gradient UHPLC-MS).[1]

Table 1: Comparative Analysis of Batches

Parameter	Batch A (Standard Grade)	Batch B (Premium Grade)	Interpretation
Purity (HPLC-UV)	98.2%	99.6%	Batch A meets min. specs but shows tailing.
Impurity B (Des-Gly)	0.8%	< 0.1%	Batch A shows signs of hydrolysis/instability. [1]
[D-Phe2] Isomer	0.5%	Not Detected	Critical: Batch A has racemization issues; Batch B is chirally pure.
Total Unknowns	0.5%	0.3%	Batch A contains uncharacterized peptide fragments.
Mass Spec Profile	+42 Da adducts present (Acetylation)	Clean [M+H] ⁺ and [M+2H] ²⁺	Batch A suggests aggressive capping protocols.[1]

Analysis of Performance

Batch A is compliant with basic pharmacopeial limits but poses a higher risk for stability failures. The presence of Impurity B suggests the peptide backbone is already stressed. The D-Phe2 isomer in Batch A is particularly concerning as it may have different biological activity or immunogenicity, yet it often co-elutes with the main peak in low-resolution methods.

Batch B, by contrast, demonstrates the efficacy of the Hybrid synthesis route, eliminating the deletion sequences common in pure SPPS.

Part 3: Detailed Experimental Protocol

This protocol is designed to be self-validating. The System Suitability Test (SST) ensures that the resolution is sufficient to detect the critical D-Phe2 isomer before samples are run.

Method: UHPLC-HRMS for Impurity Identification[1]

1. Reagents & Materials:

- Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1] Note: TFA is avoided here to prevent ion suppression in MS, though TFA gives better peak shape for UV.
- Solvent B: 0.1% Formic Acid in Acetonitrile.
- Column: C18 Peptide Column (e.g., 2.1 x 100 mm, 1.7 µm).

2. Chromatographic Conditions:

- Flow Rate: 0.3 mL/min.
- Temperature: 40°C.
- Gradient:
 - 0-2 min: 5% B (Equilibration)[1]
 - 2-20 min: 5%
60% B (Linear Ramp)[1]
 - 20-25 min: 95% B (Wash)[1]

3. System Suitability Test (SST):

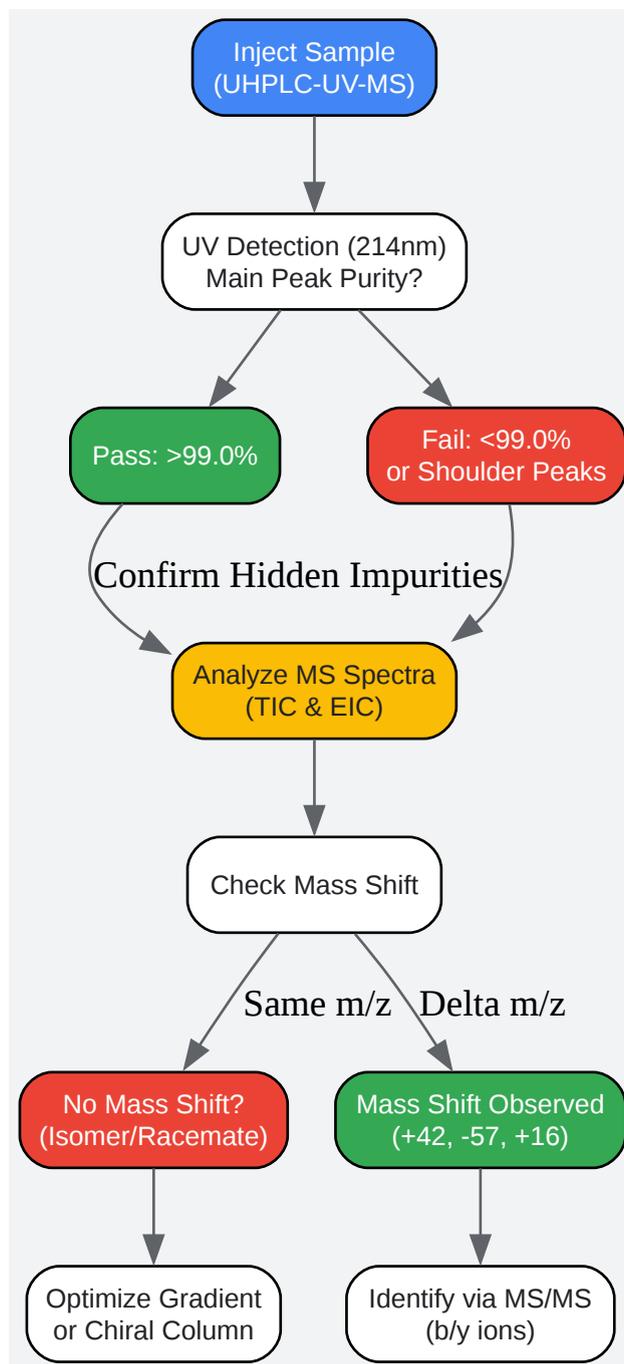
- Protocol: Inject a mixture of Felypressin Standard and **Felypressin Impurity B** (Des-glycinamide).[1]
- Acceptance Criteria: Resolution () between Felypressin and Impurity B must be .[1] If , the gradient slope is too steep; reduce the %B ramp rate.

4. Mass Spectrometry Settings (Q-TOF or Orbitrap):

- Ionization: ESI Positive Mode.
- Scan Range: 100–2000 m/z.
- Key Target Ions:
 - Felypressin:
,
- .[1]
- Impurity B (Des-Gly): Mass shift of -57 Da (approx).[1]
- Impurity A (Acetylated): Mass shift of +42 Da.

Visualization: Analytical Decision Tree

This workflow guides the researcher from initial detection to structure elucidation.



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Caption: Logic flow for characterizing Felypressin impurities. Isobaric impurities trigger chiral method development.

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Sources

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